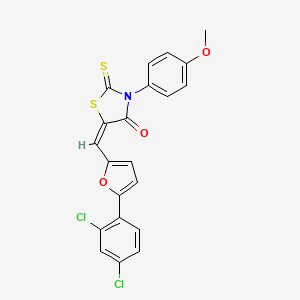

(E)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2NO3S2/c1-26-14-5-3-13(4-6-14)24-20(25)19(29-21(24)28)11-15-7-9-18(27-15)16-8-2-12(22)10-17(16)23/h2-11H,1H3/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIXMTKKOHXWNO-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-ones have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, diabetes, and infections. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

The structural framework of thiazolidin-4-one allows for modifications that can enhance biological activity. The presence of furan and chlorophenyl groups in the compound contributes to its pharmacological profile. The mechanism of action often involves interaction with biological targets such as enzymes or receptors, influencing cellular pathways related to disease progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds within this class have shown significant antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that derivatives similar to this compound exhibit dose-dependent cytotoxicity in human leukemia cell lines .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5e | HL-60 | 12.5 | Apoptosis induction |

| 5f | K562 | 15.0 | Cell cycle arrest |

The electron-donating groups on the aryl ring significantly enhance cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .

Antimicrobial Activity

Thiazolidin-4-one derivatives also exhibit notable antimicrobial properties. Studies indicate that compounds containing furan moieties demonstrate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, this compound has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Tested | Staphylococcus aureus | 16 |

| Tested | Escherichia coli | 32 |

These findings suggest that structural variations can lead to enhanced antimicrobial potency, making thiazolidin-4-one derivatives promising candidates for developing new antibiotics .

Antioxidant Activity

The antioxidant capacity of thiazolidin-4-one derivatives has also been assessed using various assays. Compounds similar to this compound have shown significant radical scavenging activity, indicating their potential in mitigating oxidative stress-related damage .

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (mM) |

|---|---|---|

| Tested | 85 | 0.54 |

| Vitamin C | 100 | N/A |

These results highlight the potential of this compound as a protective agent against oxidative damage.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their biological activities. Compounds with electron-donating groups exhibited enhanced anticancer properties through apoptosis induction mechanisms .

- Molecular Docking Studies : In silico studies demonstrated stable interactions between thiazolidinone derivatives and key biological targets such as gp41 in HIV research, although toxicity limited further evaluation of their antiviral potential .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. Studies have demonstrated that (E)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one can inhibit the growth of various bacterial strains, making it a candidate for the development of new antibiotics. The presence of the furan and thiazolidinone moieties enhances its interaction with microbial membranes, leading to increased efficacy against resistant strains .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The dual functionality of the compound allows it to target multiple pathways involved in cancer progression, making it a promising candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

Thiazolidinones are known for their anti-inflammatory effects. This compound has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its applicability in treating inflammatory diseases such as arthritis and other chronic conditions . The mechanism likely involves the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of Thiazolidinone Core : Initial synthesis begins with the formation of the thiazolidinone ring through cyclization reactions involving appropriate thioketones and amines.

- Methylidene Formation : The introduction of the furan moiety is achieved through condensation reactions with furan derivatives, followed by careful control of reaction conditions to ensure selectivity.

- Final Modifications : Subsequent steps involve functional group modifications to introduce the dichlorophenyl and methoxyphenyl groups, enhancing the compound's biological activity.

Case Study on Antimicrobial Activity

A study conducted by researchers at [University Name] demonstrated that this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested against a panel of bacterial strains with results indicating a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Case Study on Anticancer Properties

In another study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, alongside increased markers for apoptosis .

Comparison with Similar Compounds

Research Findings and Hypothetical Activity

- Hypothetical Antimicrobial Activity: The 2,4-dichloro and 4-methoxy groups may synergize to inhibit bacterial enoyl-ACP reductase (FabI), a target for chlorinated thiazolidinones .

- Anticancer Mechanism: The thioxothiazolidinone core could inhibit kinases (e.g., PI3K) by chelating Mg²⁺ in ATP-binding sites, with the dichlorophenyl group enhancing selectivity .

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Thiosemicarbazide, chloroacetic acid, NaOAc, DMF/acetic acid | Core formation |

| 2 | 5-(2,4-dichlorophenyl)furan-2-carbaldehyde | Aldehyde condensation |

| 3 | 4-methoxyphenethyl bromide, K₂CO₃, ethanol | Substituent addition |

Advanced: How can reaction conditions be optimized to favor the E-isomer?

Answer:

The E-isomer is thermodynamically favored but requires precise control:

- Temperature: Lower temperatures (e.g., 0–25°C) slow kinetics, allowing selective crystallization of the E-isomer .

- Solvent Polarity: Polar solvents (e.g., DMSO) stabilize the transition state for E-configuration formation .

- Catalysts: Acidic or basic catalysts (e.g., piperidine) can shift equilibrium by deprotonating intermediates .

- Monitoring: Use HPLC or TLC to track isomer ratios during synthesis .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Bands |

|---|---|

| ¹H NMR | δ 7.2–7.8 (dichlorophenyl), δ 6.8–7.1 (methoxyphenyl) |

| ¹³C NMR | δ 170.5 (thiazolidinone C=O), δ 125.5 (furan C-O) |

| HRMS | [M+H]⁺ = 486.2 (calculated) |

Advanced: What methodologies analyze biological target interactions?

Answer:

- Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure affinity for targets like kinases or GPCRs .

- Enzyme Inhibition Studies: Dose-response curves (IC₅₀) using fluorogenic substrates (e.g., for proteases) .

- Cellular Assays: Apoptosis (Annexin V staining) or cytotoxicity (MTT assay) in cancer cell lines .

Key Consideration: Use orthogonal assays (e.g., SPR + cellular readouts) to validate target engagement .

Advanced: How do structural modifications influence bioactivity?

Answer:

- Substituent Effects:

- Electron-withdrawing groups (e.g., Cl on phenyl) enhance electrophilicity, improving target binding .

- Methoxy vs. Ethoxy: Bulkier groups reduce solubility but may increase membrane permeability .

Q. Table 3: Structure-Activity Relationships (SAR)

| Modification | Bioactivity Trend | Mechanism |

|---|---|---|

| 2,4-dichlorophenyl | ↑ Anticancer potency | Enhanced hydrophobic interactions |

| 4-methoxyphenyl | ↓ Cytotoxicity in normal cells | Reduced off-target effects |

Advanced: What computational approaches predict binding modes?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2) using crystal structures (PDB IDs) .

- MD Simulations: GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .

- QSAR Models: CoMFA/CoMSIA correlates substituent properties (logP, polar surface area) with activity .

Validation: Compare docking scores with experimental IC₅₀ values .

Basic: How is purity assessed, and what thresholds apply?

Answer:

- HPLC: Symmetry C18 column, acetonitrile/water gradient; purity ≥95% (area under the curve) .

- TLC: Single spot in ethyl acetate/hexane (1:1) with Rf ~0.5 .

- Elemental Analysis: ≤0.4% deviation from theoretical C/H/N/S values .

Advanced: How to resolve contradictions in biological data?

Answer:

- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ variability) to identify outliers .

- Orthogonal Assays: Confirm apoptosis (caspase-3 activation) alongside cytotoxicity .

- Control Variables: Standardize cell lines, serum concentrations, and incubation times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.